molecular formula C10H23ClN2O2S B11848755 N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride

N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride

Cat. No.: B11848755
M. Wt: 270.82 g/mol
InChI Key: WPGYMLTUSOJWNW-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H23ClN2O2S and a molecular weight of 270.82 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride typically involves the reaction of N-methylpiperidine with butane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C10H23ClN2O2S

Molecular Weight

270.82 g/mol

IUPAC Name

N-methyl-N-piperidin-4-ylbutane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C10H22N2O2S.ClH/c1-3-4-9-15(13,14)12(2)10-5-7-11-8-6-10;/h10-11H,3-9H2,1-2H3;1H

InChI Key

WPGYMLTUSOJWNW-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N(C)C1CCNCC1.Cl

Origin of Product

United States

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